![molecular formula C9H10N2O3S B3512578 (NE)-N-(2-nitro-5,6,7,8-tetrahydrocyclohepta[b]thiophen-4-ylidene)hydroxylamine](/img/structure/B3512578.png)
(NE)-N-(2-nitro-5,6,7,8-tetrahydrocyclohepta[b]thiophen-4-ylidene)hydroxylamine
Übersicht
Beschreibung
(NE)-N-(2-nitro-5,6,7,8-tetrahydrocyclohepta[b]thiophen-4-ylidene)hydroxylamine is a complex organic compound characterized by its unique structure, which includes a nitro group, a tetrahydrocyclohepta[b]thiophene ring, and a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(2-nitro-5,6,7,8-tetrahydrocyclohepta[b]thiophen-4-ylidene)hydroxylamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of automated systems to control temperature, pressure, and the addition of reagents. The purification process may involve techniques such as crystallization, distillation, or chromatography to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-(2-nitro-5,6,7,8-tetrahydrocyclohepta[b]thiophen-4-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(NE)-N-(2-nitro-5,6,7,8-tetrahydrocyclohepta[b]thiophen-4-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (NE)-N-(2-nitro-5,6,7,8-tetrahydrocyclohepta[b]thiophen-4-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive nitrogen species that can interact with cellular components. The hydroxylamine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (NE)-N-(2-nitro-5,6,7,8-tetrahydrocyclohepta[b]thiophen-4-ylidene)amine
- (NE)-N-(2-nitro-5,6,7,8-tetrahydrocyclohepta[b]thiophen-4-ylidene)hydrazine
Uniqueness
(NE)-N-(2-nitro-5,6,7,8-tetrahydrocyclohepta[b]thiophen-4-ylidene)hydroxylamine is unique due to the presence of both a nitro group and a hydroxylamine moiety, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
(NE)-N-(2-nitro-5,6,7,8-tetrahydrocyclohepta[b]thiophen-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-10-7-3-1-2-4-8-6(7)5-9(15-8)11(13)14/h5,12H,1-4H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGPMCAQOOYMFJ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)C2=C(C1)SC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\O)/C2=C(C1)SC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


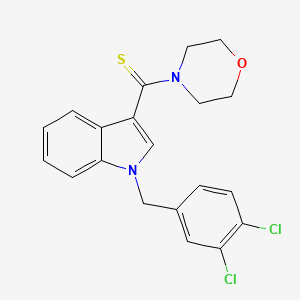
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3512507.png)
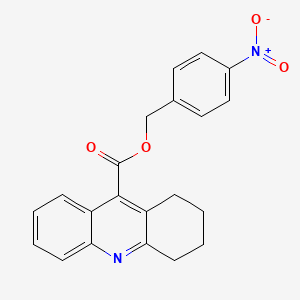
![1H-1,2,3-BENZOTRIAZOL-1-YL[2-(4-CHLOROPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B3512512.png)
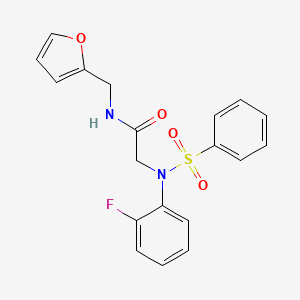
![3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3512538.png)
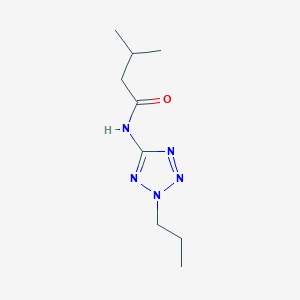
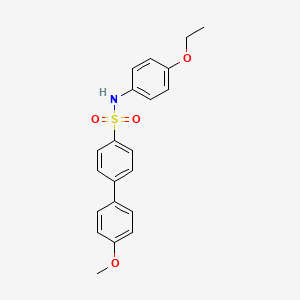
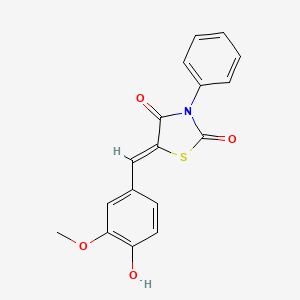
![1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B3512562.png)
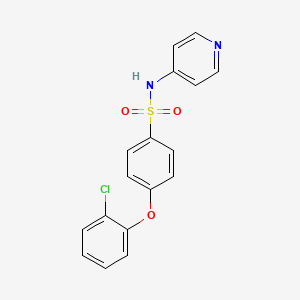
![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B3512575.png)
![N-(4-methoxyphenyl)-3-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanamide](/img/structure/B3512584.png)
![2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B3512591.png)
